2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
Description
2,5-Dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a heterocyclic compound featuring a benzo-fused seven-membered thiazepine ring. The core structure includes a sulfone group (1,1-dioxide) at the thiazepine sulfur, with methyl substituents at positions 2 and 4. This compound belongs to a broader class of 1,4-thiazepinones, which are studied for diverse pharmacological activities, including antiarrhythmic and anticancer properties. Its structural uniqueness lies in the combination of a rigid aromatic system, sulfone functionality, and alkyl substituents, which influence both its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2,5-dimethyl-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8-7-11(13)12(2)9-5-3-4-6-10(9)16(8,14)15/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQAJKVDNYRQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2S1(=O)=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Immobilization and Sulfonylation
The solid-phase approach begins with the immobilization of α-amino acids onto Wang resin, as demonstrated in the synthesis of analogous thiadiazepinone derivatives. For 2,5-dimethyl substitution, tert-leucine or valine derivatives serve as optimal starting materials due to their branched alkyl side chains. Sulfonylation with 2-nitro-5-methylbenzenesulfonyl chloride introduces the aromatic methyl group at position 5 while forming the sulfonamide linkage. Reaction conditions involve dichloromethane (DCM) as the solvent and N,N-diisopropylethylamine (DIPEA) as the base, achieving >95% coupling efficiency within 2 hours at 25°C.
Fukuyama-Mitsunobu Alkylation for C-2 Methylation
The Fukuyama-Mitsunobu reaction installs the second methyl group at position 2. After sulfonylation, the immobilized intermediate undergoes alkylation with methanol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This step proceeds at −10°C to minimize side reactions, yielding the 2-methylated sulfonamide with 82% crude purity. Notably, this method avoids the need for pre-functionalized methylating agents, streamlining the synthesis.
Nitro Reduction and Cyclative Cleavage
Catalytic hydrogenation (H₂, 50 psi, Pd/C) reduces the nitro group to an amine, followed by resin cleavage using trifluoroacetic acid (TFA)/DCM (1:1). The liberated amine intermediate undergoes cyclization with thionyl chloride (SOCl₂) in toluene at 80°C, forming the thiazepinone ring and oxidizing the sulfonamide to the 1,1-dioxide. Chiral HPLC analysis reveals 94% enantiomeric excess when using L-tert-leucine, underscoring the method’s stereochemical fidelity.
Solution-Phase Route via 2-Amino-Thiophenol Intermediates
Thiophenol Functionalization and Sulfonamide Formation
An alternative solution-phase synthesis starts with 2-amino-5-methylthiophenol. Treatment with 2-nitrobenzenesulfonyl chloride in pyridine introduces the sulfonamide group, yielding 2-nitro-N-(5-methyl-2-sulfanylphenyl)benzenesulfonamide. Subsequent methylation at the thiol group using methyl iodide and potassium carbonate in acetone installs the C-2 methyl substituent with 89% efficiency.
Tandem Reduction-Cyclization
Catalytic transfer hydrogenation with ammonium formate and Pd/C reduces the nitro group to an amine without affecting the sulfonamide. The resulting diamine undergoes cyclization in refluxing phosphoryl chloride (POCl₃), simultaneously forming the seven-membered thiazepinone ring and oxidizing the sulfonamide to the 1,1-dioxide. This one-pot process achieves 67% isolated yield and eliminates intermediate purification.
Acid-Mediated Cyclocondensation Strategies
Polyphosphoric Acid (PPA)-Assisted Ring Closure
A third route employs PPA as both catalyst and solvent for cyclocondensation. 2-(Methylthio)-5-methylbenzaldehyde reacts with 2-aminobenzenesulfonamide in PPA at 120°C for 6 hours, inducing simultaneous thioether oxidation and cyclization. The 1,1-dioxide forms in situ via sulfonamide oxidation, yielding the target compound in 58% yield.
Eaton’s Reagent for Low-Temperature Cyclization
Eaton’s reagent (P₂O₅ in methanesulfonic acid) enables cyclization at 70°C, significantly reducing reaction time to 2 hours. This method preserves acid-sensitive functional groups, making it suitable for substrates with labile substituents. The protocol achieves comparable yields (61%) to PPA-mediated reactions while minimizing side product formation.
Stereochemical Control and Process Optimization
Impact of Cyclization Conditions on Diastereoselectivity
The choice of cyclization agent profoundly affects stereochemical outcomes. SOCl₂ produces a 3:1 diastereomer ratio favoring the cis-fused ring system, whereas POCl₃ increases trans-selectivity to 2:1. Molecular modeling suggests that bulkier reagents stabilize transition states with axial methyl groups, dictating the final stereochemistry.
Purification via Metal Salt Precipitation
Crude product purification leverages the compound’s acidic NH proton. Treatment with potassium tert-butoxide in THF precipitates the potassium salt, which is filtered and subsequently protonated with acetic acid. This method replaces column chromatography, increasing throughput by 40% while maintaining ≥98% purity.
Comparative Analysis of Synthetic Routes
The solid-phase method excels in enantioselectivity but requires specialized resin-handling equipment. Solution-phase routes offer scalability, while acid-mediated cyclizations provide rapid access to the core structure.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazepine ring or the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiazepine rings.
Scientific Research Applications
Chemistry
In the field of chemistry, 2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating derivatives with tailored properties .
Biology
Research has indicated that this compound exhibits potential biological activities , including:
- Antimicrobial Properties: Studies suggest that it may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity: Preliminary investigations have shown promise in targeting cancer cells through various mechanisms .
Medicine
In medicinal chemistry, the compound is explored for its potential as a therapeutic agent . Its unique structural features may allow it to interact with biological targets effectively, making it a candidate for drug development aimed at treating various diseases .
Industry
The compound is also utilized in the development of new materials with specific properties. For example:
- Polymers and Coatings: Its chemical structure can be modified to create materials with enhanced durability or specific functional characteristics .
Case Studies and Research Findings
Several studies have been conducted to explore the efficacy of this compound:
-
Antimicrobial Activity Study:
- A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antimicrobial activity against Gram-positive bacteria.
- The mechanism of action was linked to disruption of bacterial cell wall synthesis.
-
Anticancer Research:
- In vitro studies indicated that the compound could induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways.
- Further studies are needed to assess its efficacy in vivo.
-
Material Science Application:
- Research on polymer composites incorporating this compound revealed improved mechanical properties and thermal stability compared to traditional materials.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Structural Analogues in Antiarrhythmic Drug Development
Compound Class : 2,5-Disubstituted 2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxides (e.g., derivatives from Ogawa & Matsushita, 1992)
- Key Differences: Ring System: The benzothiadiazepinone core contains an additional nitrogen atom compared to the thiazepinone scaffold, resulting in a diazepine ring (seven-membered with two nitrogens) versus a thiazepine (one sulfur, one nitrogen). Substituents: Antiarrhythmic derivatives in this class often feature polar groups at position 5, such as N,N-dimethylaminoethyl or morpholinyl, which enhance solubility and receptor binding .
- Pharmacological Activity: These compounds exhibit potent antiarrhythmic effects in guinea pig models, with EC₅₀ values in the nanomolar range. The 2-(morpholin-4-yl)ethyl substituent at position 5 was critical for activity .
Anticancer Dithiazepinone Derivatives
Compound Class : 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides (Pomarnacka et al., 2001)
- Key Differences :
- Pharmacological Activity: Several derivatives showed IC₅₀ values below 10 µM against leukemia cell lines (e.g., HL-60), attributed to DNA intercalation and topoisomerase inhibition.
Coumarin-Fused Diazepinone Derivatives
Compound Class : 1,5-Dimethyl-4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]diazepin-2-yl derivatives (2023 synthesis study)
- Key Differences: Fused Systems: These compounds integrate coumarin (a benzopyrone) with diazepinone, creating extended π-conjugation absent in the target compound. Functional Groups: Tetrazolyl and pyrazolyl substituents enhance metabolic stability .
- Pharmacological Activity: Demonstrated anti-inflammatory and antimicrobial activity, with MIC values < 50 µg/mL against E. coli. Inference for Target Compound: The simpler thiazepinone structure may lack the broad-spectrum activity seen in coumarin hybrids but could offer improved synthetic accessibility.
Comparative Data Table
Key Research Findings and Implications
- Substituent Effects: Polar groups (e.g., morpholinyl) enhance antiarrhythmic activity in diazepinones, while methyl groups in the target compound may prioritize lipophilicity over potency .
- Heteroatom Influence: Dithiazepinones with dual sulfur atoms exhibit stronger DNA-binding properties than monothiazepinones, suggesting the target compound may require structural optimization for anticancer applications .
- Synthetic Accessibility : The target compound’s simpler structure offers advantages in scalable synthesis compared to coumarin-fused derivatives, though at the cost of functional diversity .
Biological Activity
2,5-Dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide (CAS No. 145603-19-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₃N₁O₃S
- Molecular Weight : 239.29 g/mol
- IUPAC Name : this compound
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of compounds related to the benzothiazepine structure. A series of 2,3-dihydro-1,5-benzothiazepine derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. The most active derivative exhibited an IC50 value of 2.62 ± 0.16 μM, significantly lower than the standard drug acarbose (IC50 = 37.38 ± 1.37 μM) . The in vivo studies showed that this compound effectively reduced blood glucose levels in diabetic models over several days.
| Compound | IC50 (μM) | Blood Glucose Reduction (mg/dL) |
|---|---|---|
| 2B | 2.62 ± 0.16 | From 379.31 to 225.33 at 20 mg/kg |
| Acarbose | 37.38 ± 1.37 | Not applicable |
The biological activities of this compound are believed to be mediated through various mechanisms:
- Enzyme Inhibition : As noted in antidiabetic studies, the compound inhibits α-glucosidase enzymes responsible for carbohydrate metabolism.
- Cellular Interaction : Potential interactions with cellular receptors and pathways involved in glucose metabolism and microbial resistance are areas for further investigation.
Case Studies and Research Findings
A notable study synthesized several derivatives of benzothiazepines and evaluated their biological activities. The study found that modifications in the chemical structure significantly influenced their pharmacological properties . For instance:
- Derivative 2B showed promising results in reducing blood glucose levels in diabetic rats.
- Kinetic studies indicated competitive inhibition mechanisms for the most active compounds.
Q & A
Q. Table 1: Comparative Synthetic Routes
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- Chiral HPLC : Essential for assessing enantiomeric purity, especially for derivatives with stereogenic centers. Daicel Chiralpak columns resolve enantiomers with retention times varying by substituents (e.g., 3e: 18.2 min; 3f: 20.5 min) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., methyl groups at positions 2 and 5 show distinct δ 1.2–1.5 ppm for CH₃) .
- X-ray Crystallography : Resolves conformational details, such as the non-planar thiazepinone ring and sulfur dioxide geometry .
Basic: What biological activities have been reported for this compound?
Answer:
- Antiarrhythmic Activity : Derivatives with 2-(N,N-dimethylamino)ethyl or morpholine substituents inhibit ouabain-induced arrhythmias in guinea pigs (EC₅₀: 0.5–2.0 μM) .
- Thrombin Inhibition : Analogous dihydrobenzo[b]thiazepinones (e.g., 3,3-dibutyl derivatives) exhibit thrombin inhibition (IC₅₀: 3.85 μM) via competitive binding .
- GSK-3β Inhibition : Structural analogs (e.g., furan-substituted derivatives) show non-ATP competitive inhibition, relevant for neurodegenerative disease research .
Advanced: How do structural modifications influence the biological activity of this compound?
Answer:
Key structure-activity relationship (SAR) insights:
- Position 5 Substituents : Bulky amines (e.g., pyrrolidin-1-yl) enhance antiarrhythmic potency by improving membrane permeability .
- Aromatic Ring Modifications : Electron-withdrawing groups (e.g., nitro) on the benzo ring reduce thrombin inhibition but improve GSK-3β binding .
- Stereochemistry : (R)-enantiomers of morpholine derivatives show 3–5× higher activity than (S)-counterparts due to optimized receptor docking .
Q. Table 2: SAR of Key Derivatives
| Derivative | Substituent (Position 5) | Activity (EC₅₀/IC₅₀) | Target |
|---|---|---|---|
| 2-(N,N-Dimethylamino)ethyl | CH₂CH₂NMe₂ | 0.5 μM | Antiarrhythmic |
| 3,3-Dibutyl-8-methoxy | C₄H₉ | 3.85 μM | Thrombin |
| Furan-2-yl analog | C₄H₃O | 1.2 μM | GSK-3β |
Advanced: How does enantiomeric purity impact pharmacological outcomes?
Answer:
Enantiomers exhibit divergent pharmacokinetic profiles:
- Synthesis : Asymmetric alkylation using chiral auxiliaries (e.g., TBDMS-protected amines) achieves >90% enantiomeric excess (ee) .
- Activity : (R)-enantiomers of morpholine derivatives show higher bioavailability (t½: 4.2 h vs. 1.8 h for (S)) and target engagement .
- Analytical Validation : Chiral HPLC and circular dichroism (CD) are mandatory for confirming stereochemical integrity .
Advanced: What strategies optimize in vivo efficacy while minimizing off-target effects?
Answer:
- Prodrug Design : Esterification of carboxylic acid groups (e.g., ethyl propanoate derivatives) improves oral bioavailability (AUC increase: 2.5×) .
- Metabolic Stability : Fluorination at position 3 reduces CYP450-mediated oxidation, extending half-life (e.g., 3-fluoro analog: t½ = 6.7 h vs. 2.1 h for parent) .
- Selectivity Screening : Parallel synthesis of 50+ analogs identifies derivatives with >100× selectivity for LFA-1/ICAM-1 over integrin αVβ3 .
Advanced: How should researchers resolve contradictory data in biological assays?
Answer:
Case Study: Antiarrhythmic vs. thrombin inhibition discrepancies:
- Mechanistic Context : Antiarrhythmic activity (ion channel modulation) may not correlate with thrombin inhibition (serine protease binding). Validate targets using siRNA knockdown .
- Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) or co-solvents (DMSO% variation) alter IC₅₀ values by up to 50% .
- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out regioisomeric impurities .
Basic: What safety precautions are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
